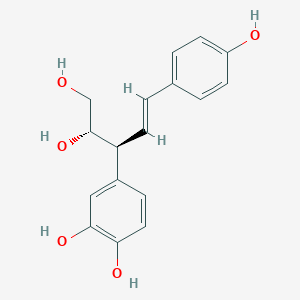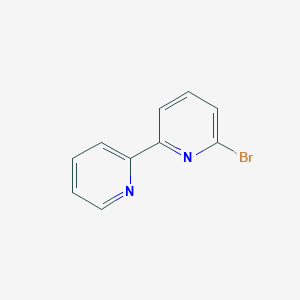
6-溴-2,2'-联吡啶
概述
描述
6-Bromo-2,2’-bipyridine: is a halogenated bipyridine derivative with the molecular formula C10H7BrN2 and a molecular weight of 235.08 g/mol . It is a white to almost white crystalline powder that is soluble in chloroform and methanol . This compound is widely used as a building block in organic synthesis, particularly in the preparation of ligands for coordination chemistry and catalysis .
科学研究应用
6-Bromo-2,2’-bipyridine has a wide range of applications in scientific research, including:
作用机制
Target of Action
6-Bromo-2,2’-bipyridine is a pyridine derivative that primarily targets the respiratory system . The compound’s interaction with this system can lead to various biochemical reactions and changes.
Mode of Action
It is known that the compound interacts with its targets in the respiratory system, leading to changes in the biochemical processes within the system .
Biochemical Pathways
Given its primary target, it is likely that the compound affects pathways related to respiratory function .
Result of Action
It is known that the compound can cause changes in the respiratory system .
准备方法
Synthetic Routes and Reaction Conditions: 6-Bromo-2,2’-bipyridine can be synthesized through various methods, including:
Suzuki Coupling Reaction: This method involves the coupling of 6-bromo-2,2’-bipyridine with boronic acids in the presence of a palladium catalyst.
Stille Coupling Reaction: This method uses organotin compounds and palladium catalysts to form the bipyridine structure.
Negishi Coupling Reaction: This method involves the use of organozinc compounds and palladium catalysts.
Ullmann Coupling Reaction: This method involves the coupling of aryl halides in the presence of copper catalysts.
Industrial Production Methods: Industrial production of 6-Bromo-2,2’-bipyridine typically involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
化学反应分析
Types of Reactions:
Substitution Reactions: 6-Bromo-2,2’-bipyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form various bipyridine derivatives.
Coordination Reactions: 6-Bromo-2,2’-bipyridine can coordinate with metal centers to form complexes used in catalysis and materials science.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki, Stille, and Negishi coupling reactions.
Copper Catalysts: Used in Ullmann coupling reactions.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products:
Bipyridine Derivatives: Formed through coupling reactions.
Metal Complexes: Formed through coordination reactions with metal centers.
相似化合物的比较
6,6’-Dibromo-2,2’-bipyridine: A similar compound with two bromine atoms, used in similar applications.
2-Bromo-1,10-phenanthroline: Another halogenated bipyridine derivative used in coordination chemistry.
2,2’-Bipyridine: The parent compound without the bromine substitution, widely used as a ligand.
Uniqueness: 6-Bromo-2,2’-bipyridine is unique due to its specific substitution pattern, which allows for selective reactions and the formation of specific metal complexes . This makes it a valuable building block in the synthesis of complex molecules and materials .
属性
IUPAC Name |
2-bromo-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRIDSGPLISUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472903 | |
| Record name | 6-BROMO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10495-73-5 | |
| Record name | 6-BROMO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-(pyridin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Bromo-2,2'-bipyridine in coordination chemistry?
A1: 6-Bromo-2,2'-bipyridine is a versatile building block for creating new ligands, particularly in the field of organometallic and coordination chemistry. Its bromo substituent allows for further functionalization via coupling reactions, while the bipyridine moiety readily coordinates to metal centers. [, , , , , , ] This enables the design of ligands with tailored electronic and steric properties for specific applications. For instance, it has been used to synthesize carbyne complexes with potential applications in catalysis. []
Q2: Can you elaborate on the functionalization strategies using 6-Bromo-2,2'-bipyridine?
A2: The bromine atom in 6-Bromo-2,2'-bipyridine serves as a handle for introducing various functional groups. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are commonly employed. [, ] For example, reacting 6-Bromo-2,2'-bipyridine with tributyl(pyridin-2-yl)stannane yields derivatives of 2,2′-bipyridine 1-oxides and 2,2′:6′,2′′-terpyridine 1′-oxides. [] This strategy allows for the incorporation of additional coordination sites, chromophores, or other functionalities to fine-tune the properties of the resulting metal complexes.
Q3: How does the bromo substituent influence the properties of metal complexes containing 6-Bromo-2,2'-bipyridine?
A3: The bromo substituent primarily influences the electronic properties of the metal complex. [] It acts as an electron-withdrawing group, impacting the electron density at the metal center and consequently affecting properties like redox potentials and the energy of electronic transitions. This can influence the complex's stability, reactivity, and photophysical properties. For instance, in copper(I) complexes with 6-Bromo-2,2'-bipyridine, the bromo substituent contributes to a shift in the emission wavelength compared to complexes with unsubstituted bipyridine ligands. []
Q4: Are there efficient methods for preparing 6-Bromo-2,2'-bipyridine?
A4: Yes, 6-Bromo-2,2'-bipyridine can be synthesized efficiently via different routes. One approach involves the direct bromination of 2,2'-bipyridine, but this method often leads to a mixture of mono- and dibrominated products, requiring separation steps. [] A more selective approach utilizes a copper-mediated coupling reaction to achieve higher yields of the desired monobrominated product. []
Q5: Can 6-Bromo-2,2'-bipyridine be used to create luminescent materials?
A5: Yes, incorporating 6-Bromo-2,2'-bipyridine into metal complexes can lead to luminescent materials. [, , ] For example, platinum(II) complexes with thiophene-bipyridine appended diketopyrrolopyrrole ligands, synthesized using 6-Bromo-2,2'-bipyridine as a starting material, display interesting photophysical properties and have potential in organic electronics. [] Similarly, ruthenium complexes containing 6-Bromo-2,2'-bipyridine exhibit luminescence, with the properties being influenced by the specific ligand environment. []
Q6: Have there been studies on the solid-state structures of compounds containing 6-Bromo-2,2'-bipyridine?
A6: Yes, single-crystal X-ray diffraction studies have been conducted on several compounds featuring 6-Bromo-2,2'-bipyridine. [, , , ] These studies provide valuable insights into the molecular geometry, packing arrangements, and intermolecular interactions, such as π-π stacking, that influence the compound's properties. For example, the crystal structure of fac-tricarbonyl(6-bromo-2,2-bipyridine-κ2 N,N)-(nitrato-κO)rhenium(I) has been reported, revealing details about the coordination environment around the rhenium center. []
Q7: What is the role of computational chemistry in understanding 6-Bromo-2,2'-bipyridine and its derivatives?
A7: Computational chemistry plays a crucial role in predicting and understanding the properties of 6-Bromo-2,2'-bipyridine and its derivatives. Density functional theory (DFT) calculations, for instance, help elucidate the electronic structure, redox properties, and excited-state behavior of metal complexes containing this ligand. [] These calculations provide insights into the factors governing the observed properties and guide the design of new materials with improved performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
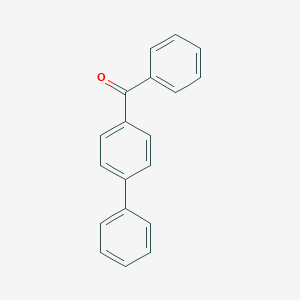
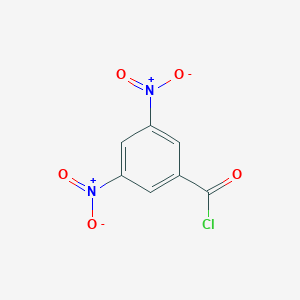



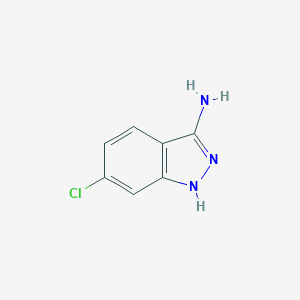
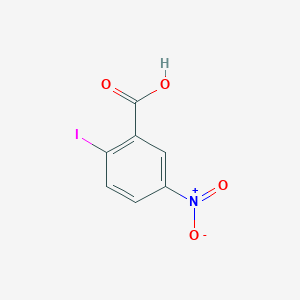
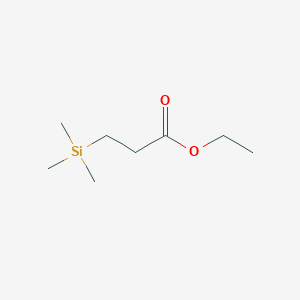
![2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester](/img/structure/B106879.png)
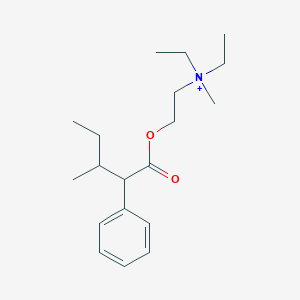
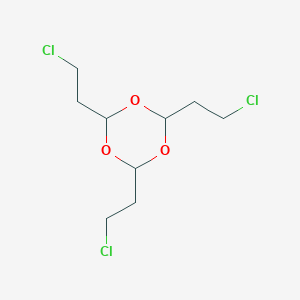
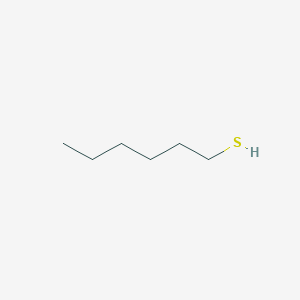
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
